molecular formula C13H11BrN2O B3062185 3-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 188747-28-6

3-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B3062185
CAS No.: 188747-28-6
M. Wt: 291.14 g/mol
InChI Key: BOCBDQIZNZCOPX-UHFFFAOYSA-N
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Description

3-bromo-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

3-bromo-N-(6-methylpyridin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN2OC_{12}H_{12}BrN_2O. The compound features a bromine atom attached to a benzamide structure, with a 6-methylpyridin-2-yl group as a substituent on the nitrogen atom. This unique structure influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H12BrN2O
Molecular Weight278.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antagonistic Effects on mGluR5

Research indicates that compounds similar to this compound exhibit significant activity as antagonists for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological conditions such as anxiety, depression, and addiction. Structure-activity relationship (SAR) studies suggest that modifications to the pyridine and benzamide moieties can enhance binding affinity and functional activity at mGluR5.

Anticancer Potential

Preliminary studies have shown that derivatives of benzamide compounds, including those with bromine substitutions, can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against leukemia and solid tumor cell lines, indicating potential for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances its reactivity, potentially allowing it to inhibit enzyme activity or modulate receptor function.

Case Studies and Research Findings

  • Interaction Studies : Binding affinity studies using radiolabeled ligands have quantified how this compound interacts with mGluR5. These studies reveal insights into its potential therapeutic effects in treating neurological disorders.
  • Anticancer Activity : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain benzamide derivatives demonstrated IC50 values below 10 µM against leukemia cells, suggesting strong antiproliferative properties .
  • Comparative Analysis : A comparative study of structural analogs indicates that variations in the bromination pattern and substitution on the pyridine ring can significantly affect biological activity. For instance, compounds with different bromination positions showed varying degrees of mGluR5 antagonism .

Properties

CAS No.

188747-28-6

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

3-bromo-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)

InChI Key

BOCBDQIZNZCOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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